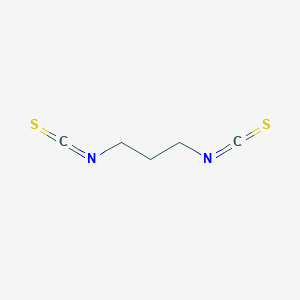
Debrisoquin-sulfat
Übersicht
Beschreibung
Debrisoquinsulfat ist ein adrenerges Neuron-blockierendes Medikament mit ähnlicher Wirkung wie Guanethidin. Es ist bemerkenswert, da es ein Substrat für ein polymorphes Cytochrom-P-450-Enzym ist. Personen mit bestimmten Isoformen dieses Enzyms sind nicht in der Lage, dieses und viele andere klinisch wichtige Medikamente ordnungsgemäß zu metabolisieren . Debrisoquinsulfat wird hauptsächlich zur Behandlung von mittelschwerer und schwerer Hypertonie, entweder allein oder als Zusatztherapie, und zur Behandlung der Nierenerkrankung eingesetzt .
Wissenschaftliche Forschungsanwendungen
Debrisoquinsulfat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Debrisoquinsulfat wirkt an der sympathischen Neuroeffektor-Verbindung, indem es die Freisetzung und/oder Verteilung von Noradrenalin hemmt oder stört. Es wird von Noradrenalin-Transportern aufgenommen und in Noradrenalin-Transmitter-Vesikeln angereichert, wobei es Noradrenalin in diesen Vesikeln ersetzt. Dies führt zu einer allmählichen Depletion der Noradrenalin-Speicher in den Nervenendigungen .
Wirkmechanismus
Debrisoquin sulfate acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Safety and Hazards
Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .
Biochemische Analyse
Biochemical Properties
Debrisoquin sulfate interacts with the sympathetic neuroeffector junction, where it inhibits or interferes with the release and/or distribution of norepinephrine . It does not act at the effector cell by inhibiting the association of norepinephrine with its receptors . Instead, it is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .
Cellular Effects
The primary cellular effect of Debrisoquin sulfate is the gradual depletion of norepinephrine stores in the nerve endings . This occurs as a result of Debrisoquin sulfate replacing norepinephrine in the transmitter vesicles .
Molecular Mechanism
The molecular mechanism of Debrisoquin sulfate involves its action at the sympathetic neuroeffector junction . It inhibits or interferes with the release and/or distribution of norepinephrine . It does not inhibit the association of norepinephrine with its receptors at the effector cell . Instead, it is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles .
Metabolic Pathways
Debrisoquin sulfate is a substrate for a polymorphic cytochrome P-450 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize Debrisoquin sulfate and many other clinically important drugs .
Transport and Distribution
Debrisoquin sulfate is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Debrisoquinsulfat beinhaltet die Reaktion von 3,4-Dihydroisochinolin mit Cyanamid unter sauren Bedingungen, um das Carboximidamid-Derivat zu bilden. Dieser Zwischenstoff wird dann mit Schwefelsäure behandelt, um Debrisoquinsulfat zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Debrisoquinsulfat beinhaltet typischerweise eine großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie in der Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert ist. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Debrisoquinsulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Der primäre Stoffwechselweg beinhaltet die 4-Hydroxylierung durch Cytochrom-P-450-Enzyme.
Reduktion: Obwohl weniger verbreitet, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.
Substitution: Debrisoquinsulfat kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Cytochrom-P-450-Enzyme und molekularer Sauerstoff.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Substitution: Starke Nukleophile wie Natriummethoxid (NaOCH3) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Das Hauptprodukt ist 4-Hydroxydebrisoquin.
Reduktion: Reduzierte Derivate von Debrisoquinsulfat.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Guanethidin: Ähnlich in seinen adrenergen Neuron-blockierenden Wirkungen.
Guanoxan: Teilt den Guanidin-Teil des Moleküls mit Debrisoquinsulfat.
Guanadrel: Eine weitere Verbindung mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Debrisoquinsulfat ist einzigartig aufgrund seiner Rolle als Substrat für ein polymorphes Cytochrom-P-450-Enzym, wodurch es wertvoll für die Untersuchung genetischer Polymorphismen im Arzneimittelstoffwechsel wird . Diese Eigenschaft unterscheidet es von anderen ähnlichen Verbindungen und unterstreicht seine Bedeutung in der personalisierten Medizin .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNLIRHKQCPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-88-4 | |
| Record name | Debrisoquine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DEBRISOQUIN SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Declinax | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Debrisoquine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)


